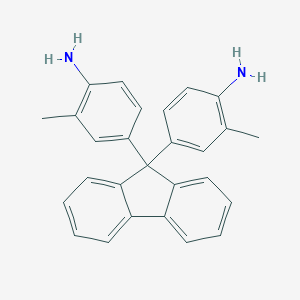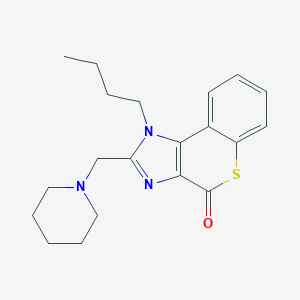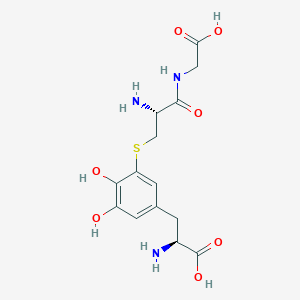
5-S-Cysteinyl-glycyldopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-S-Cysteinyl-glycyldopa, also known as glutathionyl-5-S-cysteinyl-dopa, is a naturally occurring tripeptide that is synthesized in the human body. It is a derivative of the melanin pigment and is found in various tissues, including the skin, hair, and eyes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and cosmetics.
Wirkmechanismus
The exact mechanism of action of 5-S-Cysteinyl-glycyldopa is not fully understood. However, it is believed to work by scavenging free radicals and protecting cells from oxidative damage. It may also help regulate melanin production in the skin, which could explain its skin-lightening properties.
Biochemische Und Physiologische Effekte
5-S-Cysteinyl-glycyldopa has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and may help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, it has been found to have immunomodulatory effects and may help regulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-S-Cysteinyl-glycyldopa in lab experiments is that it is a naturally occurring compound that is found in the human body. This makes it easier to study its effects on the body and to determine its potential applications. However, one limitation of using this compound is that its synthesis process is complex and not fully understood. This makes it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-S-Cysteinyl-glycyldopa. One area of research is the potential use of this compound in cancer treatment. Further studies are needed to determine the exact mechanism of action of 5-S-Cysteinyl-glycyldopa and to investigate its potential as a cancer treatment.
Another area of research is the potential use of 5-S-Cysteinyl-glycyldopa in skin and hair care products. Further studies are needed to determine the optimal concentration of the compound for use in these products and to investigate its potential benefits for the skin and hair.
Conclusion:
In conclusion, 5-S-Cysteinyl-glycyldopa is a naturally occurring tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory properties, and may have potential applications in medicine and cosmetics. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential benefits for the body.
Synthesemethoden
5-S-Cysteinyl-glycyldopa is synthesized through the oxidation of tyrosine residues in melanin. The process involves the addition of cysteine and glycine to the tyrosine residues, resulting in the formation of the tripeptide. The synthesis process is complex and is still not fully understood.
Wissenschaftliche Forschungsanwendungen
5-S-Cysteinyl-glycyldopa has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antioxidant properties and may help protect cells from damage caused by free radicals. It has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
In cosmetics, 5-S-Cysteinyl-glycyldopa has been found to have skin-lightening properties and may help reduce the appearance of age spots and other skin discolorations. It has also been investigated for its potential use in hair care products, as it may help improve the strength and elasticity of hair.
Eigenschaften
CAS-Nummer |
110823-49-9 |
|---|---|
Produktname |
5-S-Cysteinyl-glycyldopa |
Molekularformel |
C14H19N3O7S |
Molekulargewicht |
373.38 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
InChI-Schlüssel |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Synonyme |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



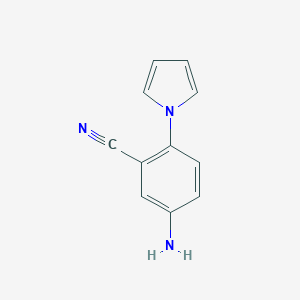
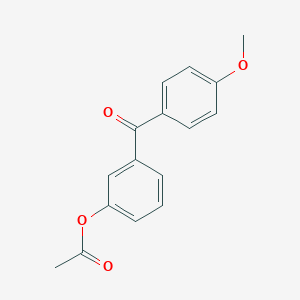
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
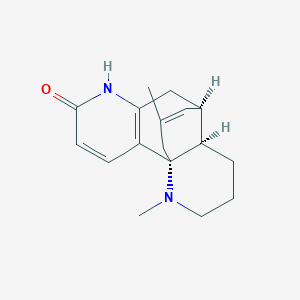
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
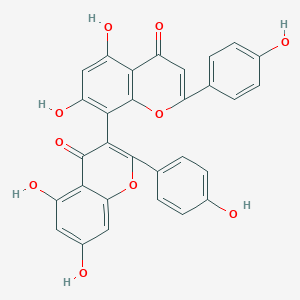
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
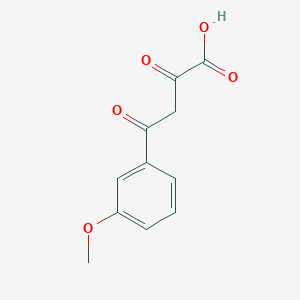
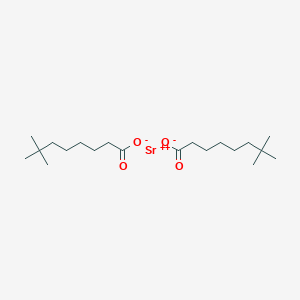
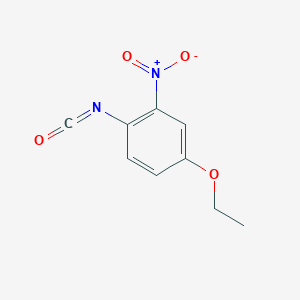
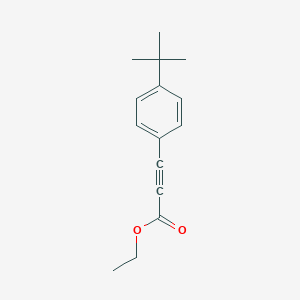
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
